molecular formula C9H15N3O2S B2660060 3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide CAS No. 1823755-17-4

3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide

Cat. No. B2660060
M. Wt: 229.3
InChI Key: YAQKHIPQBSJHGZ-UHFFFAOYSA-N
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Description

Pyrazole derivatives, which include a five-membered heterocycle containing two nitrogen atoms, are extensively found as a core framework in a huge library of heterocyclic compounds . These compounds demonstrate a broad spectrum of physical, chemical and biological characteristics .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves innovative routes and environment-friendly procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .


Molecular Structure Analysis

Pyrazole derivatives are pi-excessive aromatic monocyclic heterocyclic compounds having two N-atoms in a 5-membered 1,2-diazole ring .


Chemical Reactions Analysis

There are three sites for electrophilic attack in the pyrazole moiety, which is in tautomeric equilibrium with the active methylene group and the amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure and substituents .

Future Directions

Given the wide range of biological activities of pyrazole derivatives, there is significant interest in designing novel pyrazoles, examining their potencies, and seeking potential applications . This includes the development of more promising pyrazoles through rational design .

properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-12-6-8(5-11-12)9-7-15(13,14)4-3-10-9/h5-6,9-10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKHIPQBSJHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CS(=O)(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide

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